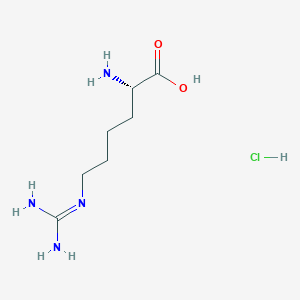

L-Homoarginine hydrochloride

概要

説明

- その系統名はN6-(アミノイミノメチル)-L-リジン、一塩酸塩 です。

- それは結晶性固体として存在し、C7H16N4O2 • HCl の分子式と224.7 g/mol の分子量を持っています .

- 必須アミノ酸とは異なり、L-ホモアルギニンは、人体が合成できるため、非必須とみなされます。

L-ホモアルギニン塩酸塩: (CAS番号: 1483-01-8)は、アミノ酸誘導体です。

準備方法

合成経路: L-ホモアルギニンは、化学合成や酵素法を含むさまざまな経路で合成できます。

反応条件: 具体的な条件は、選択された合成経路によって異なります。

工業生産: 大規模な工業生産方法はありませんが、研究室では、科学的研究のためにL-ホモアルギニンを調製することができます。

化学反応の分析

反応: L-ホモアルギニンは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

一般的な試薬と条件: 特定の試薬と条件は、目的の反応によって異なります。

主要な生成物: 生成される生成物は、特定の反応によって異なります。たとえば、酸化は異なる官能基を生み出す可能性があります。

科学研究アプリケーション

生化学および酵素学: L-ホモアルギニンは、。それはヒトの骨および肝臓アルカリフォスファターゼを阻害しますが、胎盤または腸のアイソザイムは阻害しません。

細胞増殖と腫瘍増殖: インビトロで、L-ホモアルギニンは細胞増殖を阻害し、.

科学的研究の応用

Physiological Effects and Mechanisms

L-Homoarginine is known for its role in enhancing nitric oxide (NO) availability, which is crucial for endothelial function. Research indicates that higher serum concentrations of L-homoarginine correlate with improved vascular health and reduced cardiovascular risks. A study involving male patients with intermittent claudication demonstrated that increased levels of L-homoarginine were associated with a lower risk of symptomatic peripheral arterial disease (PAD) and all-cause mortality .

Table 1: Summary of Physiological Effects

| Application | Mechanism | Outcome |

|---|---|---|

| Endothelial function improvement | Increases NO availability | Better vascular health |

| Cardiovascular risk reduction | Lowers PAD symptoms | Decreased mortality risk |

| Insulin secretion stimulation | Modulates pancreatic function | Potential diabetes management |

Cardiovascular Health

L-Homoarginine has been studied for its cardiovascular benefits. In a randomized controlled trial, oral supplementation with L-homoarginine significantly increased plasma concentrations, suggesting its potential as a therapeutic agent in managing cardiovascular diseases . The compound's ability to enhance endothelial function may lead to improved outcomes in patients with conditions such as hypertension and heart failure.

Diabetes Management

Research indicates that L-homoarginine may influence insulin secretion, making it a candidate for diabetes management. In animal models, it has been shown to suppress exocrine pancreatic activity, which could lead to enhanced insulin sensitivity . This effect suggests a dual role in both glucose metabolism and vascular health.

Table 2: Clinical Studies on L-Homoarginine

Biochemical Research

L-Homoarginine serves as an important tool in biochemical research, particularly in studies related to amino acid metabolism and enzyme activity. Its structural similarity to L-arginine allows researchers to explore its competitive inhibition properties on various metabolic pathways.

Enzyme Interaction Studies

Studies have shown that L-homoarginine can inhibit enzymes involved in amino acid transport and metabolism, such as lysine transporters. This inhibition can provide insights into amino acid homeostasis and metabolic disorders .

Pharmacological Research

Pharmacological studies have investigated the effects of L-homoarginine on amino acid homeostasis in animal models. For instance, intraperitoneal administration of L-homoarginine demonstrated dose-dependent effects on plasma concentrations of related amino acids and metabolites . These findings are crucial for understanding the pharmacodynamics of L-homoarginine in therapeutic contexts.

作用機序

- L-ホモアルギニンの効果は、アルカリフォスファターゼの阻害を介して媒介されます。

- 関与する分子標的と経路は、現在も研究中の分野です。

類似化合物の比較

- L-ホモアルギニンは、アルカリフォスファターゼに対する特定の阻害効果により、ユニークです。

- 類似の化合物には、他のアミノ酸とその誘導体があります。

類似化合物との比較

- L-Homoarginine is unique due to its specific inhibitory effects on alkaline phosphatases.

- Similar compounds include other amino acids and their derivatives.

生物活性

L-Homoarginine hydrochloride (HOMOARG) is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

L-Homoarginine is primarily known for its role in modulating nitric oxide (NO) synthesis and inhibiting arginase activity. The compound serves as a weak substrate for nitric oxide synthases (NOS) and acts as an inhibitor of arginases, which are enzymes that convert L-arginine to ornithine and urea.

- Nitric Oxide Synthesis : By inhibiting arginase, HOMOARG increases the availability of L-arginine, thereby enhancing NO production. This process is crucial for vascular homeostasis and may contribute to protective effects against cardiovascular diseases .

- Inhibition of Arginase : Studies have demonstrated that HOMOARG can inhibit both arginase 1 and arginase 2 activities in vitro. For instance, at concentrations of 1 mM and 10 mM, HOMOARG inhibited arginase 1 activity by 14% and 50%, respectively, while similar effects were observed for arginase 2 .

- Alkaline Phosphatase Inhibition : HOMOARG has also been identified as a specific inhibitor of liver-type alkaline phosphatase, which plays a role in various metabolic processes .

Cardiovascular Health

Research indicates that low plasma levels of L-homoarginine are associated with increased risks of cardiovascular events. Supplementation with HOMOARG has been shown to enhance plasma concentrations significantly, suggesting its potential as a therapeutic agent for improving vascular function.

- Case Study : A clinical trial involving young volunteers demonstrated that oral supplementation of 125 mg L-homoarginine daily increased plasma levels fourfold after one dose and sevenfold after four weeks. This increase correlated with improvements in various cardiovascular parameters .

Metabolic Regulation

HOMOARG is involved in glucose metabolism and may influence hepatic functions. Animal studies have shown that dietary supplementation with L-arginine can enhance the synthesis of L-homoarginine, indicating a potential link between dietary intake and metabolic health .

Research Findings

A summary of key findings from recent studies on L-homoarginine is presented in the table below:

特性

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342617 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-01-8 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。